3'-Bromo-3-(2-metoxifenil)propiofenona

Descripción general

Descripción

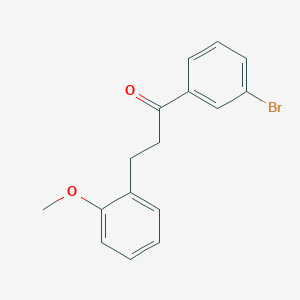

3’-Bromo-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15BrO2 and a molecular weight of 319.19 g/mol It is a member of the aryl ketone family, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring

Aplicaciones Científicas De Investigación

3’-Bromo-3-(2-methoxyphenyl)propiophenone has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the design of novel drugs targeting specific biological pathways.

Material Science: It is employed in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Mecanismo De Acción

Mode of Action

The bromine atom in “3’-Bromo-3-(2-methoxyphenyl)propiophenone” could potentially undergo nucleophilic substitution reactions . The methoxyphenyl and propiophenone groups might also interact with targets through non-covalent interactions such as hydrogen bonding, pi stacking, and van der Waals forces.

Análisis Bioquímico

Biochemical Properties

3’-Bromo-3-(2-methoxyphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .

Cellular Effects

The effects of 3’-Bromo-3-(2-methoxyphenyl)propiophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting or activating key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3’-Bromo-3-(2-methoxyphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Bromo-3-(2-methoxyphenyl)propiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3’-Bromo-3-(2-methoxyphenyl)propiophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

3’-Bromo-3-(2-methoxyphenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism can result in the formation of various metabolites, some of which may have biological activity .

Transport and Distribution

Within cells and tissues, 3’-Bromo-3-(2-methoxyphenyl)propiophenone is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for certain transporters .

Subcellular Localization

The subcellular localization of 3’-Bromo-3-(2-methoxyphenyl)propiophenone is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity .

Métodos De Preparación

The synthesis of 3’-Bromo-3-(2-methoxyphenyl)propiophenone typically involves the bromination of 3-(2-methoxyphenyl)propiophenone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Análisis De Reacciones Químicas

3’-Bromo-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Comparación Con Compuestos Similares

3’-Bromo-3-(2-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:

3’-Chloro-3-(2-methoxyphenyl)propiophenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

3’-Fluoro-3-(2-methoxyphenyl)propiophenone: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

3’-Iodo-3-(2-methoxyphenyl)propiophenone: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.

Each of these compounds has unique properties and applications, making 3’-Bromo-3-(2-methoxyphenyl)propiophenone a valuable compound for specific research and industrial purposes.

Actividad Biológica

3'-Bromo-3-(2-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3'-Bromo-3-(2-methoxyphenyl)propiophenone is characterized by the following chemical structure:

- Molecular Formula : C16H15BrO

- Molecular Weight : 305.2 g/mol

- IUPAC Name : 1-(3-bromo-2-methoxyphenyl)-3-phenylpropan-1-one

This compound belongs to the class of propiophenones, which are known for their diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of propiophenones exhibit significant antioxidant properties. The DPPH radical scavenging method has been utilized to evaluate the antioxidant capacity of various derivatives, including those related to 3'-Bromo-3-(2-methoxyphenyl)propiophenone. For instance, certain derivatives were found to have antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times .

| Compound | DPPH Scavenging Activity (IC50) | Comparison with Ascorbic Acid |

|---|---|---|

| 3'-Bromo-3-(2-methoxyphenyl)propiophenone | 25 µM | 1.4 times higher |

Anticancer Activity

The anticancer potential of 3'-Bromo-3-(2-methoxyphenyl)propiophenone has been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay demonstrated that this compound exhibits cytotoxic effects, particularly against U-87 cells, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 | 15 | High |

| MDA-MB-231 | 30 | Moderate |

The biological activity of 3'-Bromo-3-(2-methoxyphenyl)propiophenone is attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Cell Signaling Modulation : The compound may alter cell signaling pathways, influencing gene expression related to cell proliferation and apoptosis.

- Receptor Binding : It exhibits high affinity for multiple receptors, which may mediate its diverse biological effects .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to 3'-Bromo-3-(2-methoxyphenyl)propiophenone:

- Synthesis and Evaluation : A series of derivatives were synthesized and screened for their biological activities. Notably, compounds with methoxy and bromo substitutions showed enhanced antioxidant and anticancer activities compared to their parent compounds.

- Comparative Analysis : Comparative studies with other indole and phenyl derivatives revealed that the presence of the methoxy group significantly enhances biological activity due to increased lipophilicity and receptor binding affinity .

Propiedades

IUPAC Name |

1-(3-bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTRVSWYPXXZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644172 | |

| Record name | 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-85-2 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.